
3-Methoxy-4-nitroaniline
Übersicht
Beschreibung
3-Methoxy-4-nitroaniline is an aromatic organic compound with the molecular formula C₇H₈N₂O₃. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.
Wirkmechanismus
Target of Action
3-Methoxy-4-nitroaniline is an organic compound that is widely used in various industries, including the dye and pharmaceutical industries Similar compounds such as nitroanilines have been used as spectrophotometric reagents for the determination of ethinylestradiol (ete), a medication used in birth control pills and menopausal hormone therapy .
Mode of Action
It is known that nitroanilines can undergo various reactions such as coupling and condensation, enabling the synthesis of new compounds . In the case of spectrophotometric determination of ETE, the determinations were based on absorbance measurements of the reaction product obtained from the coupling of each diazotized nitroaniline with ETE .
Biochemical Pathways
The degradation process involves multiple steps and results in the formation of various by-products .
Pharmacokinetics
It’s known that similar compounds like 2-methoxy-4-nitroaniline predominantly undergo urinary excretion, exhibit low tissue distribution, and relatively slow clearance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the overall efficiency of the reaction . More research is needed to fully understand how various environmental factors influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Methoxy-4-nitroaniline serves as an intermediate for organic synthesis, particularly in the production of dyes . It participates in diverse reactions such as coupling and condensation, enabling the synthesis of new compounds
Cellular Effects
The cellular effects of this compound are not extensively studied. It is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system . Additionally, this compound may cause skin and eye irritation .
Molecular Mechanism
It is known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution
Temporal Effects in Laboratory Settings
It is known that the compound has a predominant urinary excretion, low tissue distribution, and relatively slow clearance
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours
Metabolic Pathways
It is known to undergo in vivo metabolism into 4-nitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent reduction reactions. One common method involves the nitration of 3-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The nitration reaction is followed by purification steps, including recrystallization and distillation, to obtain the pure compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Sodium methoxide for nucleophilic substitution.
Oxidation: Potassium permanganate for oxidation of the methoxy group.
Major Products Formed:
- Reduction of the nitro group yields 3-methoxy-4-phenylenediamine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Oxidation of the methoxy group results in 3-hydroxy-4-nitroaniline.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-nitroaniline: Similar structure but with the methoxy group at the second position.
4-Nitroaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxyaniline: Lacks the nitro group, affecting its redox properties.
Uniqueness: 3-Methoxy-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHWSGOORVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373125 | |
| Record name | 3-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-88-9 | |
| Record name | 3-Methoxy-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




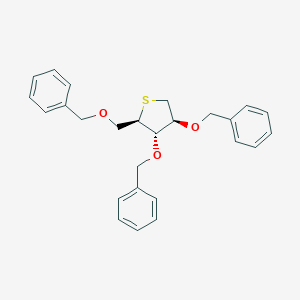
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
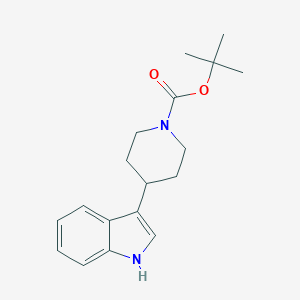
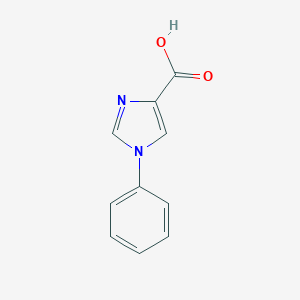
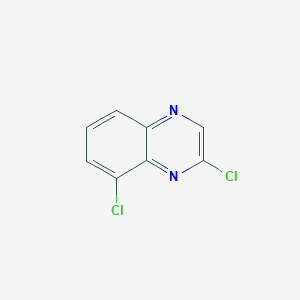
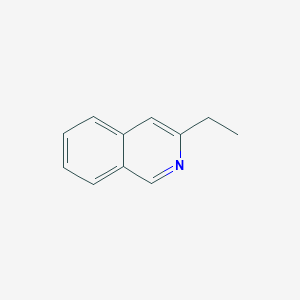

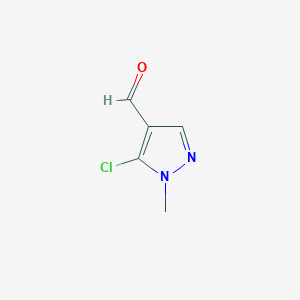

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
